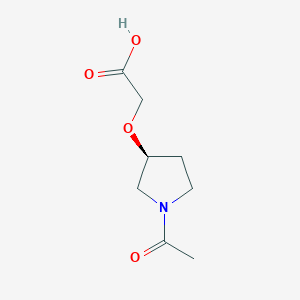![molecular formula C12H23N3O B7931214 N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7931214.png)
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is an intriguing organic compound characterized by its distinct molecular structure It consists of a pyrrolidine ring, an ethylamine group, a cyclopropyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, the following steps are typically employed:
Formation of the Pyrrolidine Ring: : Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Attachment of the Ethylamine Group: : Using ethylamine as a reagent, the ethylamine group is introduced via nucleophilic substitution.
Cyclopropyl Group Addition: : The cyclopropyl group is introduced through alkylation reactions, using appropriate cyclopropyl-containing reagents.
Acetamide Formation: : Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized to ensure high yields and purity. This typically involves the use of advanced reaction setups, controlled temperature and pressure conditions, and specific catalysts to facilitate the reactions. The use of continuous flow chemistry techniques may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxo derivatives.
Reduction: : Reduction reactions can yield the corresponding amine derivatives.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: : Alkyl halides, acid chlorides.
Major Products
Oxidation Products: : Oxo derivatives such as ketones or carboxylic acids.
Reduction Products: : Amines and reduced derivatives.
Substitution Products: : Alkylated or acylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide has a range of scientific research applications:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biochemical pathways involving amines and acetamides.
Medicine: : Due to its structural characteristics, it may be investigated for potential therapeutic properties, including as a drug candidate.
Industry: : It finds applications in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide exerts its effects is primarily through its interaction with biological targets. These targets could include enzymes, receptors, and transporters, influencing various biochemical pathways. The presence of the pyrrolidine and ethylamine groups is likely to play a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-Aminoethyl)pyrrolidine
N-Cyclopropylacetamide
Pyrrolidine derivatives with different substituents
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. The unique features of this compound make it a subject of interest in various fields of study.
Propiedades
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15(12-2-3-12)9-11-4-6-14(8-11)7-5-13/h11-12H,2-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSJKXRQGMKCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCN(C1)CCN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide](/img/structure/B7931148.png)
![N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7931156.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7931162.png)
![N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide](/img/structure/B7931181.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7931195.png)
![N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B7931202.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B7931206.png)
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7931223.png)
![(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7931224.png)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide](/img/structure/B7931231.png)
![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7931238.png)
![N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7931245.png)
![N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7931250.png)

